Product packaging for 4,7-dichloro-2H-chromen-2-one(Cat. No.:CAS No. 51069-79-5)

4,7-dichloro-2H-chromen-2-one

Cat. No.: B427663
CAS No.: 51069-79-5
M. Wt: 215.03g/mol
InChI Key: RDVLTCUVWYOHGZ-UHFFFAOYSA-N
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Description

4,7-Dichloro-2H-chromen-2-one (CAS 51069-79-5) is a chlorinated coumarin derivative with the molecular formula C9H4Cl2O2. This compound serves as a versatile scaffold in medicinal chemistry and pharmacological research, particularly in the development of novel therapeutic agents. Coumarin derivatives are extensively investigated for their broad-spectrum biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects . The structural motif of a dichlorinated coumarin is significant in bioorganic and medicinal chemistry research. The presence of halogen atoms, such as chlorine, on the coumarin skeleton is known to enhance the molecule's lipophilicity, which can facilitate its partitioning into cell membranes and promote interactions with hydrophobic regions of enzymes or protein targets . This makes this compound a valuable precursor for designing more potent compounds. Research into related chloro-substituted coumarins has demonstrated promising biological activity. For instance, certain dichloro-coumarin derivatives have shown specific inhibitory activity against enzymes like β-glucuronidase . Furthermore, Schiff bases derived from hydroxycoumarin scaffolds, structurally related to this compound, have exhibited significant and selective cytotoxic efficacy against human cancer cell lines, including those originating from pancreatic and cervical cancers, suggesting their potential as leads for anticancer agents . The primary applications of this compound are in scientific research and development. It is used as a key synthetic intermediate for the preparation of more complex molecules, such as hybrid Schiff bases and other heterocyclic compounds, which are then evaluated for their potential pharmacological properties . This product is intended for research purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H4Cl2O2 B427663 4,7-dichloro-2H-chromen-2-one CAS No. 51069-79-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,7-dichlorochromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4Cl2O2/c10-5-1-2-6-7(11)4-9(12)13-8(6)3-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDVLTCUVWYOHGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)OC(=O)C=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 4,7 Dichloro 2h Chromen 2 One

Synthesis of 4,7-dichloro-2H-chromen-2-one

The preparation of this compound is a key step in the synthesis of more complex coumarin (B35378) derivatives. The primary methods involve the transformation of hydroxylated precursors and the investigation of alternative pathways for dihalogenation.

Synthesis from 4,7-Dihydroxy-2H-chromen-2-one Precursors

A direct and efficient method for the synthesis of this compound (2a) involves the chlorination of 4,7-dihydroxy-2H-chromen-2-one. This reaction is typically carried out using a mixture of N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3). The mixture is refluxed at 50°C for approximately one hour. This process yields yellow crystals of the desired product, which can be purified by recrystallization from ethanol (B145695) to achieve a 70% yield. The starting material, 4,7-dihydroxy-2H-chromen-2-one, can be synthesized from benzene-1,3,5-triol.

Table 1: Synthesis of this compound

Precursor Reagents Conditions Yield Reference

Investigation of Alternative Synthetic Pathways for Dihalogenated Chromen-2-ones

While the direct chlorination of dihydroxy coumarins is a common approach, other synthetic strategies for dihalogenated chromen-2-ones have been explored. For instance, the Pechmann condensation using pre-brominated precursors offers an alternative route. This method involves reacting 3,5-dibromoresorcinol with ethyl acetoacetate (B1235776) in concentrated sulfuric acid. Although this example leads to a dibrominated coumarin, the principle could be adapted for dichlorinated analogues by using appropriately chlorinated resorcinol (B1680541) derivatives.

Furthermore, palladium-catalyzed reactions, such as the Fujiwara–Moritani reaction, have emerged as powerful tools for the synthesis and functionalization of substituted coumarins. nih.gov These methods often involve C-H activation and can lead to the formation of halogenated coumarin scaffolds, although specific examples for this compound via this route are less common. The development of such catalytic methods remains an active area of research, aiming for more efficient and selective syntheses of halogenated coumarins. msu.edu

Derivatization Strategies for this compound

The presence of two chlorine atoms and reactive sites on the coumarin nucleus makes this compound a versatile platform for further chemical modifications.

Functionalization at the C-3 Position (e.g., C-3 carbaldehyde, iminomethyl derivatives)

The C-3 position of the coumarin ring is particularly amenable to functionalization. For instance, this compound can be converted to 4,7-dichloro-2-oxo-2H-chromene-3-carbaldehyde. This transformation is a key step that introduces a reactive aldehyde group, which can then be used to synthesize a variety of derivatives.

One important derivative is the iminomethyl compound, 4,7-dichloro-3-iminomethyl-chromen-2-one. This is synthesized by refluxing 4,7-dichloro-2-oxo-2H-chromene-3-carbaldehyde with N,N-dimethylformamide, ethanol, and triethylamine (B128534) as a catalyst at 90°C for 8 hours. This iminomethyl derivative serves as a precursor for further substitutions.

Table 2: C-3 Functionalization of this compound

Starting Material Reagents Product Reference
This compound Vilsmeier-Haack type reagents (e.g., POCl3/DMF) 4,7-dichloro-2-oxo-2H-chromene-3-carbaldehyde

Exploration of Reactions at Other Positions of the Dichlorochromen-2-one Nucleus

Beyond the C-3 position, the chlorine atoms at C-4 and C-7 are susceptible to nucleophilic substitution, although this often requires more forcing conditions. For example, the iminomethyl derivative, 4,7-dichloro-3-iminomethyl-chromen-2-one, can undergo further reaction with amines, such as anisidine, in the presence of ethanol, sulfuric acid, and triethylamine. This reaction leads to the substitution of the chlorine atoms, for instance, forming 3-iminomethyl-4,7-bis-(4-methoxy-phenylamino)-chromen-2-one. This demonstrates that the chloro-substituents can be displaced to introduce new functional groups and build more complex molecular architectures.

General Synthetic Approaches to 2H-Chromen-2-one Scaffolds Relevant to Halogenation

The synthesis of the core 2H-chromen-2-one scaffold is a well-established area of organic chemistry, with several named reactions being central to their construction. These methods are relevant as they can be adapted to produce halogenated coumarins by using halogenated starting materials.

The Pechmann condensation is a classic and widely used method for synthesizing coumarins. It involves the reaction of a phenol (B47542) with a β-keto ester under acidic conditions. By employing a halogenated phenol, this reaction can directly lead to a halogenated coumarin. For example, the reaction of a substituted phenol with a β-keto ester can be catalyzed by an acid to produce a variety of substituted 2H-chromen-2-ones. vulcanchem.com

The Vilsmeier-Haack reaction is another important method, particularly for the introduction of a formyl group at the C-3 position of a coumarin or chromone (B188151) precursor. jetir.org This reaction typically uses a mixture of phosphorus oxychloride and a substituted formamide (B127407) like DMF. This approach is instrumental in creating the C-3 carbaldehyde derivatives discussed earlier. mdpi.com

Furthermore, O-acylation of hydroxycoumarins is a common functionalization strategy. For instance, 7-hydroxy-2H-chromen-2-one can be acylated with 4-chlorobenzoyl chloride to yield 2-oxo-2H-chromen-7-yl 4-chlorobenzoate (B1228818). mdpi.com This highlights the reactivity of the hydroxyl groups that are often precursors to the chloro-derivatives.

Table 3: List of Mentioned Compounds

Compound Name
This compound
4,7-Dihydroxy-2H-chromen-2-one
4,7-Dichloro-2-oxo-2H-chromene-3-carbaldehyde
4,7-Dichloro-3-iminomethyl-chromen-2-one
Benzene-1,3,5-triol
3,5-dibromoresorcinol
ethyl acetoacetate
3-iminomethyl-4,7-bis-(4-methoxy-phenylamino)-chromen-2-one
2-oxo-2H-chromen-7-yl 4-chlorobenzoate
7-hydroxy-2H-chromen-2-one

Classical Condensation Reactions (e.g., Knoevenagel, Pechmann, Perkin)

Classical condensation reactions remain fundamental in constructing the core coumarin scaffold. The Pechmann condensation, in particular, is a widely used method for synthesizing coumarins by reacting a phenol with a β-ketoester under acidic conditions. wikipedia.orgorganic-chemistry.org For the synthesis of this compound, a plausible route involves the reaction of 3-chlorophenol (B135607) with an ethyl 4-chloroacetoacetate, typically catalyzed by a strong acid like sulfuric acid.

The Pechmann condensation mechanism involves an initial transesterification between the phenol and the β-ketoester, followed by an intramolecular electrophilic aromatic substitution (a Friedel-Crafts type acylation) to form the new ring. wikipedia.orgnumberanalytics.com The final step is a dehydration that yields the aromatic coumarin system. wikipedia.org While direct literature for the synthesis of this compound via this one-step method is scarce, the synthesis of its precursor, 4,7-dihydroxy-chromen-2-one, has been reported using resorcinol (benzene-1,3-diol) and malic acid. Subsequent chlorination of this dihydroxy coumarin using a reagent like phosphorus oxychloride (POCl₃) in N,N-dimethylformamide (DMF) presents a viable pathway to obtain the target molecule. researchgate.net One study explicitly describes the synthesis of 4,7-dichloro-chromen-2-one from 4,7-dihydroxy-chomen-2-one by refluxing with POCl₃ and N,N-dimethylformamide.

The Knoevenagel condensation offers another classical route, typically involving the reaction of a salicylaldehyde (B1680747) derivative with a compound containing an active methylene (B1212753) group, such as an ester of cyanoacetic acid or malonic acid. nih.govasianpubs.org For this compound, this would necessitate starting with 4-chloro-2-hydroxybenzaldehyde (B58158) and a suitable active methylene compound.

The Perkin reaction, which traditionally synthesizes α,β-unsaturated aromatic acids from an aromatic aldehyde and an acid anhydride, can also be adapted for coumarin synthesis. sciforum.net The mechanism for coumarin formation in this context involves an intramolecular aldol-type condensation of an initially formed O-acetyl salicylaldehyde intermediate. sciforum.net

ReactionPhenolic SubstrateCarbonyl SubstrateTypical CatalystProduct
Pechmann 3-ChlorophenolEthyl 4-chloroacetoacetateH₂SO₄, AlCl₃This compound
Pechmann 4,7-Dihydroxy-chromen-2-one-POCl₃/DMF (Chlorination)This compound
Knoevenagel 4-Chloro-2-hydroxybenzaldehydeActive Methylene CompoundPiperidine, ZrOCl₂·8H₂O4-Chloro-coumarin derivative

Modern Catalytic Methodologies (e.g., Metal-catalyzed, Organocatalytic)

Modern synthetic chemistry has introduced a variety of catalytic systems to improve the efficiency, selectivity, and scope of coumarin synthesis. Metal-catalyzed reactions, particularly those using palladium, rhodium, gold, or copper, have become powerful tools. uva.nlnih.govorganic-chemistry.org

Palladium-catalyzed reactions, such as the Heck and Suzuki couplings, are prominent. For instance, a palladium-catalyzed oxidative Heck coupling between a coumarin and an arylboronic acid can be used to synthesize 4-arylcoumarins. organic-chemistry.org While not a direct synthesis of the dichloro-scaffold, these methods are crucial for the derivatization of this compound, enabling the introduction of various substituents at the chloro-positions for further molecular exploration. A palladium-catalyzed synthesis of 4-arylcoumarins has been achieved via the direct carboxylation of an alkenyl C–H bond of α-phenyl-2-hydroxystyrene using CO₂. mdpi.com

Gold catalysis has been employed for the intramolecular hydroarylation of phenol-derived propiolates to yield coumarins. organic-chemistry.org Furthermore, rhodium catalysts combined with formic acid as a reducing agent can facilitate the annulation of phenolic acetates with acrylates to produce coumarin derivatives through C-H bond activation. organic-chemistry.org

Organocatalysis provides a metal-free alternative for coumarin synthesis. For example, the enantioselective domino oxa-Michael/aldol condensation can produce chiral 2H-chromenes. uva.nl Sulfamic acid has been used as an efficient, reusable solid acid catalyst for the synthesis of 4-substituted coumarins via the Pechmann condensation. arkat-usa.org

A metal-free, one-pot synthesis of benzo[c]chromen-6-ones has been developed starting from 3,4-dichlorocoumarins and butadienes, showcasing a chemical transformation of a dichlorocoumarin scaffold. nih.gov This tandem reaction involves photo-induced cycloadditions and electrocyclizations. nih.gov

Green Chemistry Approaches in 2H-Chromen-2-one Synthesis (e.g., Solid-phase, Ultrasound-promoted)

In line with the principles of green chemistry, which aim to reduce waste and environmental impact, new methodologies for coumarin synthesis have been developed. nih.gov These approaches often involve solvent-free conditions, microwave irradiation, or ultrasound promotion to enhance reaction efficiency and reduce energy consumption. arabjchem.org

Ultrasound-assisted organic synthesis (UAOS) has emerged as a powerful green technique that accelerates reactions, often leading to higher yields and shorter reaction times. mdpi.comscirp.org The synthesis of various coumarin derivatives, including 3-aryl coumarins and coumarin-thiazole hybrids, has been successfully promoted by ultrasound irradiation. arabjchem.orgmdpi.comscirp.org One study reported the synthesis of 3-phenylcoumarins from salicylaldehydes and phenyl acetyl chloride using ultrasound, achieving the products in just 15-30 minutes. scirp.org Another developed an ultrasound-promoted, three-component reaction to create coumarin-uracil hybrids in aqueous ethanol, highlighting the use of an eco-friendly solvent. acs.org

Solid-phase synthesis is another green approach. A Knoevenagel condensation for the synthesis of chromen-2-one derivatives has been performed under solid-phase conditions by physically grinding salicylaldehydes and ethyl acetate (B1210297) derivatives with ZrOCl₂·8H₂O. asianpubs.org This method was found to be significantly more efficient in terms of reaction time and yield compared to conventional heating. asianpubs.org For example, the synthesis of 3-acetyl-6,7-dichloro-2H-chromen-2-one was achieved in 20 minutes with a 92% yield under grinding, compared to 45 minutes and 84% yield with conventional heating. asianpubs.org

Green MethodReactantsCatalyst/ConditionsKey Advantage
Ultrasound Salicylaldehyde, Phenyl acetyl chlorideK₂CO₃, THFReduced reaction time (15-30 min)
Ultrasound 4-Hydroxycoumarin, Aldehydes, 6-AminouracilsSulfamic acid, aq. EtOHUse of eco-friendly solvent
Solid-Phase 4,5-Dichlorosalicylaldehyde, Ethyl acetoacetateZrOCl₂·8H₂O, GrindingFaster reaction, higher yield

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all reactants. benthamscience.comscispace.com This approach aligns with green chemistry principles by reducing the number of synthetic steps, minimizing waste, and saving time and resources. researchgate.net

Several MCRs have been developed for the synthesis of complex, fused coumarin derivatives. researchgate.netrsc.org For example, a one-pot, three-component reaction of 4-hydroxycoumarin, various aldehydes, and aromatic amines, assisted by microwave irradiation and catalyzed by bismuth triflate in water, has been used to create coumarin-fused dihydroquinolines. scispace.comrsc.org While this doesn't directly produce this compound, it demonstrates the power of MCRs to build complexity from a coumarin core.

Another three-component synthesis involves reacting salicylaldehydes, ethyl cyanoacetate, and o-aminophenols to yield 3-benzoxazole coumarins. nih.gov Similarly, pyrazolylcoumarins have been synthesized via a one-pot reaction of salicylaldehydes, 4-hydroxy-6-methyl-2H-pyran-2-one, and hydrazines. nih.gov The development of MCRs for the direct synthesis of halogenated coumarins like this compound is an area of ongoing interest. One-pot, three-component reactions under ultrasonic irradiation have also been successfully employed to synthesize thiazolyl-coumarins. nih.gov

Mechanistic Studies of 2H-Chromen-2-one Synthesis and Derivatization

Understanding the reaction mechanisms is crucial for optimizing synthetic routes and predicting product outcomes. The mechanisms of classical coumarin syntheses have been subjects of detailed study.

For the Pechmann condensation , two primary mechanistic pathways have been debated. arkat-usa.org The traditionally accepted mechanism begins with an acid-catalyzed transesterification of the phenol with the β-ketoester. This is followed by an intramolecular Friedel-Crafts acylation onto the activated aromatic ring and subsequent dehydration to form the coumarin. wikipedia.orgnumberanalytics.comnumberanalytics.com However, an alternative mechanism proposes an initial electrophilic aromatic substitution (Michael addition) followed by transesterification and dehydration. organic-chemistry.orgarkat-usa.orgadelphi.edu Recent NMR studies have provided evidence supporting the sequence of electrophilic aromatic substitution, then transesterification, and finally dehydration. adelphi.edu The acid catalyst plays a dual role, activating both the transesterification and the keto-enol tautomerization required for the cyclization step. youtube.com

In the Perkin reaction for coumarin synthesis, the mechanism is believed to proceed via an intramolecular pathway. It involves the initial formation of an O-acetyl salicylaldehyde intermediate, which then undergoes a base-catalyzed intramolecular aldol-type condensation, followed by dehydration to yield the coumarin ring. sciforum.net

Mechanistic insights into derivatization reactions are also critical. For instance, the chlorination of hydroxycoumarins with reagents like POCl₃ likely proceeds through the formation of a chlorophosphate ester intermediate at the hydroxyl group, followed by nucleophilic attack by chloride. The formation of chlorinated disinfection byproducts from naturally occurring hydroxycoumarins in water treatment has been studied, revealing that chlorination can occur at various positions on the coumarin ring depending on the pH and chlorine dosage. nih.gov Studies on the radical homodimerization of 3-acetylcoumarin (B160212) derivatives under ultrasound irradiation have shown that the electronic properties of substituents on the coumarin ring can significantly influence the stability of the radical intermediates formed during the reaction. mdpi.com

Exploration of Biological Activities and Structure Activity Relationships of 4,7 Dichloro 2h Chromen 2 One Derivatives

Antimicrobial Activity

Derivatives of 4,7-dichloro-2H-chromen-2-one have been investigated for their ability to inhibit the growth of various pathogenic microorganisms, including both bacteria and fungi.

Antibacterial Activity Spectrum and Potency

The antibacterial potential of this compound and its derivatives has been evaluated against a range of Gram-positive and Gram-negative bacteria. In one study, this compound, synthesized from 4,7-dihydroxy-chromen-2-one, was tested for its antibacterial activity against Staphylococcus aureus, Escherichia coli, and Bacillus cereus. researchgate.net The results indicated that the compound exhibits both bacteriostatic and bactericidal activity. researchgate.net

Further modifications to the this compound scaffold have been explored to enhance antibacterial potency. For instance, a series of novel coumarin-based transitional metal complexes were synthesized, with some showing excellent antimicrobial activities. nih.gov Another study focused on coumarin-linked pyrazoles, thiazoles, and thiadiazoles, revealing that the incorporation of diverse functional groups can enhance antimicrobial activity. tandfonline.com Specifically, derivatives with electron-withdrawing groups showed notable activity against Gram-positive bacteria. tandfonline.com

The following table summarizes the antibacterial activity of a selected this compound derivative against various bacterial strains.

CompoundBacterial StrainActivityReference
This compoundStaphylococcus aureusBacteriostatic and bactericidal researchgate.net
This compoundEscherichia coliBacteriostatic and bactericidal researchgate.net
This compoundBacillus cereusBacteriostatic and bactericidal researchgate.net

Antifungal Activity Investigations

The antifungal properties of coumarin (B35378) derivatives have been a subject of interest, with studies indicating that substituents on the coumarin core play a crucial role in their activity. agriculturejournals.cz Research on this compound derivatives has also extended to their potential as antifungal agents. For example, a series of 4,6-dichloro-3,7-diformyl-2,8-di(alkyl/aryl)-substituted bischromenes, derived from a related scaffold, were evaluated for their antimicrobial activity, with some compounds showing very good activity against pathogenic fungi. Another study on ester derivatives of 4-(3,4-dichloroisothiazole) 7-hydroxy coumarin demonstrated fungicidal activity, suggesting that modifications at the 7-position can influence antifungal efficacy. nih.gov

Proposed Mechanisms of Antimicrobial Action (e.g., DNA gyrase B inhibition)

The antimicrobial effect of many coumarin derivatives is attributed to their ability to interfere with essential cellular processes in microorganisms. lumenlearning.com One of the key proposed mechanisms of action is the inhibition of DNA gyrase, a type II topoisomerase that is crucial for bacterial DNA replication and repair. researchgate.netnih.gov DNA gyrase is an attractive target for antibacterial drugs because it is present in bacteria but not in higher eukaryotes. nih.gov

The coumarin antibiotic novobiocin (B609625) is a known inhibitor of the B subunit of DNA gyrase (GyrB). Research has shown that other coumarin derivatives can also bind to this site, preventing the supercoiling of DNA and leading to bacterial cell death. researchgate.net Molecular docking studies on various coumarin derivatives have supported this hypothesis, showing favorable interactions with the ATP-binding site of DNA gyrase B. nih.gov While specific studies focusing solely on the DNA gyrase B inhibition by this compound are limited, the established mechanism for the broader coumarin class suggests this as a likely mode of action.

Anticancer Activity

Coumarin and its derivatives have demonstrated a wide range of pharmacological activities, including significant anticancer properties. researchgate.netresearchgate.net These compounds can exert their effects through various mechanisms, such as inducing apoptosis, inhibiting cell proliferation, and targeting specific enzymes involved in cancer progression. mdpi.com

Cytotoxic Effects on Various Cancer Cell Lines (e.g., MCF-7)

Derivatives of this compound have been evaluated for their cytotoxic effects against several human cancer cell lines. The MCF-7 breast cancer cell line is a commonly used model for such studies. nih.govirjms.com For instance, a study on bis(4-hydroxy-2H-chromen-2-one) coumarin demonstrated a significant decrease in the proliferation of MCF-7 cells. nih.gov Another research effort synthesized novel coumarin chalcone (B49325) derivatives and found that some displayed significant efficacy against MCF-7 cells. irjms.com

The following table presents data on the cytotoxic effects of selected coumarin derivatives on the MCF-7 cell line.

CompoundCancer Cell LineCytotoxic Effect (IC50/GI50)Reference
Umbelliferone analog (I)MCF-79.54 µM mdpi.com
Umbelliferone analog (II)MCF-716.1 µM mdpi.com
Coumarin-containing ketone (III)MCF-70.47 µM mdpi.com
Coumarin chalcone hybrid 5hMCF-79.8 µg/ml irjms.com
Coumarin chalcone hybrid 5iMCF-79.6 µg/ml irjms.com

Investigation of Molecular Targets and Pathways in Anticancer Mechanisms (e.g., CDK9, Carbonic Anhydrase, Microtubule Polymerization)

The anticancer activity of this compound derivatives is linked to their interaction with specific molecular targets and signaling pathways that are critical for cancer cell survival and proliferation.

CDK9 Inhibition: Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle and transcription. researchgate.net CDK9, in particular, is involved in the elongation phase of transcription and has emerged as a promising target for cancer therapy. nih.govnih.gov Inhibition of CDK9 can lead to the downregulation of anti-apoptotic proteins and induce apoptosis in cancer cells. researchgate.net Several CDK9 inhibitors are currently in clinical trials for cancer treatment. acs.orgacs.org While direct studies on this compound as a CDK9 inhibitor are not extensively documented, the coumarin scaffold has been identified as a promising starting point for the development of potent and selective CDK9 inhibitors. researchgate.net

Carbonic Anhydrase Inhibition: Carbonic anhydrases (CAs) are a family of enzymes that play a role in pH regulation. nih.gov The tumor-associated isoforms CA IX and CA XII are overexpressed in many cancers and contribute to the acidic tumor microenvironment, promoting tumor growth and metastasis. nih.govnih.gov Consequently, inhibitors of these isoforms are being investigated as anticancer agents. nih.gov Coumarin derivatives have been identified as a class of non-classical CA inhibitors that can selectively target CA IX and CA XII. nih.govnih.gov The mechanism involves the hydrolysis of the coumarin's lactone ring by the enzyme. unica.it

Microtubule Polymerization Inhibition: Microtubules are essential components of the cytoskeleton involved in cell division, motility, and intracellular transport. mdpi.com They are a well-established target for anticancer drugs, as their disruption can lead to cell cycle arrest and apoptosis. mdpi.com Some compounds act by inhibiting the polymerization of tubulin, the protein subunit of microtubules. google.com Research has shown that certain coumarin derivatives can inhibit microtubule polymerization, highlighting another potential mechanism for their anticancer effects. mdpi.commdpi.com

Anti-inflammatory Activity

The coumarin nucleus is a well-established pharmacophore for the development of anti-inflammatory agents. nih.gov Derivatives of 2H-chromen-2-one have demonstrated the ability to modulate key inflammatory pathways.

For instance, a series of novel Schiff's bases incorporating a 7-amino-4-methylcoumarin (B1665955) moiety were synthesized and evaluated for their anti-inflammatory and analgesic activities. nih.govwiley.com Notably, compounds such as 7-(4-chlorobenzylideneamino)-4-methyl-2H-chromen-2-one and 7-(2,4-dichlorobenzylideneamino)-4-methyl-2H-chromen-2-one exhibited potent anti-inflammatory effects, in some cases comparable or superior to reference drugs. nih.govwiley.com

Furthermore, coumarin-benzimidazole derivatives have been investigated for their anti-inflammatory potential. One such compound, 3-(1H-benzo[d]imidazol-2-yl)-6-chloro-2H-chromen-2-one, emerged as a promising candidate for developing new anti-inflammatory agents with gastric mucosal protective properties, potentially beneficial for conditions like rheumatoid arthritis and osteoarthritis. nih.gov The anti-inflammatory activity of coumarins is often attributed to their ability to inhibit the production of pro-inflammatory mediators. nih.gov

Inflammation is a complex biological response involving the activation of various cells, including macrophages, and the subsequent release of pro-inflammatory mediators and cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.gov The overproduction of these cytokines can lead to a "cytokine storm," a hyperinflammatory state implicated in the severity of various acute inflammatory conditions. mdpi.com

Coumarin derivatives have been shown to exert their anti-inflammatory effects by inhibiting the production of these pro-inflammatory cytokines. nih.gov For example, certain coumarin analogs can suppress the activation of nuclear factor-kappa B (NF-κB), a key transcription factor that regulates the expression of genes involved in inflammation. This leads to a reduction in the release of mediators like nitric oxide, prostaglandin (B15479496) E2, and various interleukins. nih.gov

Research on new quinoline/1,2,4-triazole hybrids has also highlighted the significance of inhibiting pro-inflammatory cytokines. Certain compounds in this class were found to significantly decrease the expression of prostaglandin E2, TNF-α, and IL-6. researchgate.net Similarly, studies on an aloe-gel based formula demonstrated that the oral administration of the formula normalized the levels of pro-inflammatory cytokines (TNF-α and IL-6) and anti-inflammatory cytokines (IL-4 and IL-10) in the fat tissue of diabetic mice. koreascience.kr This immunomodulatory effect was correlated with alterations in the gut microbiota. koreascience.kr

The ability of coumarin derivatives to modulate these key inflammatory players underscores their therapeutic potential. For example, therapies that block the activity of TNF-α, IL-1β, and IL-6 have proven effective in treating rheumatoid arthritis. clinexprheumatol.org

Antioxidant Activity

The 2H-chromen-2-one scaffold is a recognized platform for developing antioxidant agents. pnrjournal.com These compounds can help mitigate the detrimental effects of free radicals and oxidative stress in the human body. pnrjournal.com The antioxidant properties of coumarins are often linked to their ability to scavenge free radicals. nih.gov

A study on new coumarin derivatives, specifically N-(4,7-dioxo-2-phenyl-1,3-oxazepin-3(2H,4H,7H)-yl)-2-(2-oxo-2H-chromen-4-yloxy)acetamide and N-(4-oxo-2-phenylthiazolidin-3-yl)-2-(2-oxo-2H-chromen-4-yloxy)acetamide, demonstrated their antioxidant activity through various radical scavenging methods. nih.gov The synthesis of these compounds involved multiple steps starting from 4-hydroxycoumarin. nih.gov

Furthermore, a series of Schiff's bases and thiazolidine-4-ones derived from (4-methyl-2-oxo-2H-chromen-7-yloxy)acetic acid hydrazide were synthesized and evaluated for their antioxidant potential. nih.gov Compounds bearing two hydroxyl groups on the phenyl ring displayed excellent antioxidant activity, comparable to ascorbic acid. nih.gov Similarly, the synthesis of coumarin-tethered 1,3,4-oxadiazole (B1194373) analogues yielded compounds with notable radical scavenging activity. ias.ac.in

Research on various 2H-chromen-2-one derivatives has revealed moderate antiradical activity in several assays. researchgate.net For instance, one derivative showed the highest activity against the superoxide (B77818) radical anion in an enzymatic reduction model. researchgate.net However, the study also indicated that these derivatives generally have low Fe2+-chelating and reducing activity. researchgate.net

Other Significant Biological Activities of the 2H-Chromen-2-one Scaffold Relevant to Dichlorinated Derivatives

The versatility of the 2H-chromen-2-one scaffold extends beyond anti-inflammatory and antioxidant effects, encompassing a range of other important biological activities.

Derivatives of 2H-chromen-2-one have been investigated as potential inhibitors of cholinesterases, such as acetylcholinesterase (AChE). researchgate.netebi.ac.uk Inhibition of AChE increases the levels of the neurotransmitter acetylcholine (B1216132) and is a therapeutic strategy for conditions like Alzheimer's disease. researchgate.net

A variety of coumarin derivatives have been synthesized and shown to possess anticholinesterase activity. researchgate.netsci-hub.se For example, a series of N-benzyl-N-alkyloxy coumarins displayed good inhibitory activities against AChE. ebi.ac.uk In another study, a compound named 4-[3-(4-phenylpiperazin-1-yl)propoxy]-2H-chromen-2-one showed significant AChE inhibitory activity. researchgate.net The combination of coumarin with a thiazole (B1198619) ring has also been explored, leading to compounds with anti-acetylcholinesterase activity. researchgate.net

The following table summarizes the anticholinesterase activity of selected 2H-chromen-2-one derivatives:

CompoundTarget EnzymeIC50 (µM)Reference
4-[3-(4-phenylpiperazin-1-yl)propoxy]-2H-chromen-2-oneAcetylcholinesterase (AChE)2.42 researchgate.net
Donepezil (Standard)Acetylcholinesterase (AChE)1.82 researchgate.net
Dimethyl amino 2f derivativeAcetylcholinesterase (AChE)0.041 sci-hub.se
Methoxy derivative 8bAcetylcholinesterase (AChE)0.0498 sci-hub.se

IC50 represents the concentration of a drug that is required for 50% inhibition in vitro.

The 2H-chromen-2-one scaffold is considered a "privileged scaffold" for developing agents with hypoglycemic activity. mdpi.com Derivatives of this structure have been shown to target key enzymes involved in glucose metabolism, such as α-amylase and α-glucosidase, which are responsible for breaking down carbohydrates. nih.govrasayanjournal.co.inrsc.org Inhibition of these enzymes can help manage postprandial hyperglycemia, a hallmark of type 2 diabetes. nih.govrasayanjournal.co.in

Several studies have demonstrated the antidiabetic potential of coumarin derivatives. For example, a series of 6-sulfonamide-2H-chromene derivatives exhibited significant inhibitory activity against α-amylase and α-glucosidase. rsc.org Similarly, novel isoxazole-based chromen-2-one derivatives have shown potent inhibition of these enzymes. ukaazpublications.com The chemical modification of the coumarin backbone is a common strategy to enhance antidiabetic efficacy. mdpi.com

The table below presents the inhibitory activity of some 2H-chromen-2-one derivatives against α-glucosidase:

Compoundα-Glucosidase Inhibition (IC50 µg/mL)Reference
2H-chromene derivative 20.548 ± 0.02 rsc.org
2H-chromene derivative 92.44 ± 0.09 rsc.org
Acarbose (Standard)0.604 ± 0.02 rsc.org

The coumarin scaffold has also been explored for its antiviral properties, particularly against SARS-CoV-2, the virus responsible for COVID-19. nih.govmdpi.com The main protease (Mpro) and RNA-dependent RNA polymerase (RdRp) of SARS-CoV-2 are crucial for viral replication and are considered promising targets for antiviral drug development. mdpi.comnih.gov

Several studies have reported on the synthesis and evaluation of coumarin derivatives as potential anti-SARS-CoV-2 agents. mdpi.comresearchgate.net For instance, novel diketone-hinged coumarin derivatives were designed to target the SARS-CoV-2 Mpro. mdpi.com In vitro assays showed that some of these compounds could significantly reduce viral RNA. mdpi.com

In another study, hybrid thiouracil–coumarin conjugates were developed to target the viral RdRp. nih.gov Some of these hybrids demonstrated potent inhibition of SARS-CoV-2 replication with minimal toxicity to host cells. nih.gov Furthermore, benzothiazolyl-coumarin hybrids have also been investigated, with molecular docking studies suggesting promising binding to a human coronavirus nucleocapsid protein. nih.gov The presence of halogen atoms, such as bromine, in the structure of these derivatives appeared to enhance their antiviral activity. nih.gov

The following table shows the anti-SARS-CoV-2 activity of selected coumarin derivatives:

CompoundAssayResultReference
KS82Viral RNA Reduction76.23% mdpi.com
KS94Viral RNA Reduction69.43% mdpi.com
Remdesivir (Control)Viral RNA Reduction96.85% mdpi.com
5d (Thiouracil-Coumarin Hybrid)SARS-CoV-2 Replication Inhibition (EC50)14.3 ± 0.14 µM nih.gov
5e (Thiouracil-Coumarin Hybrid)SARS-CoV-2 Replication Inhibition (EC50)6.59 ± 0.28 µM nih.gov

EC50 represents the concentration of a drug that gives a half-maximal response.

Anticoagulant Activity

Coumarin derivatives are well-known for their anticoagulant properties, with several compounds used clinically to prevent blood clots. wikipedia.orgajpamc.com The anticoagulant effect is primarily achieved through the inhibition of vitamin K epoxide reductase, an enzyme crucial for the synthesis of various clotting factors. mdpi.com While coumarin itself lacks anticoagulant activity, the introduction of a 4-hydroxy group can confer this property. wikipedia.orgajpamc.com

Research into synthetic coumarin derivatives has aimed to identify new compounds with enhanced anticoagulant potential. For instance, a study investigating various coumarin derivatives found that 4-(3-bromo-phenyl)-6-(4-hydroxy-2-oxo-2H-chromene-3-yl)-2-oxo-1,2-dihydro-pyridine-3-carbonitrile demonstrated higher anticoagulant activity than the widely used drug, warfarin (B611796). hu.edu.jo However, this increased activity was also associated with toxicity. Another study synthesized ten novel coumarin derivatives, but none showed significant anticoagulant activity compared to warfarin, with the most active compound, 4-methyl-2,5-dioxo-3-phenyl-2H,5H-pyrano[3,2-c] bohrium.com-benzopyran, still being considerably less potent. mdpi.com These findings highlight the complex relationship between the structure of coumarin derivatives and their anticoagulant effects, emphasizing the need for careful molecular design to balance efficacy and safety. hu.edu.jonih.gov

Anticonvulsant Activity

Derivatives of coumarin have shown promise as anticonvulsant agents, offering a potential avenue for the treatment of epilepsy. wiley.comnih.gov The mechanism of action for these compounds is thought to involve the modulation of various neurotransmitter systems and ion channels. africanjournalofbiomedicalresearch.com

Several studies have explored the anticonvulsant potential of specifically designed coumarin derivatives. For example, N-(3-Nitrocoumarin-4-yl)-4-aminobutyric acid and methyl N-(3,6-dinitrocoumarin-4-yl)-4-aminobutyrate have demonstrated significant anticonvulsant activity in preclinical models. researchgate.net Another study reported on a series of coumarin-sulphonamide hybrids, which were found to elevate GABA levels in the brain, a key inhibitory neurotransmitter. africanjournalofbiomedicalresearch.com The anticonvulsant effects of some natural coumarins, such as imperatorin (B1671801) and osthol, have also been investigated, with both showing dose-dependent activity in animal models. mdpi.com The diverse structures of these active compounds underscore the potential for developing potent and safe anticonvulsant drugs based on the coumarin scaffold. wiley.comnih.gov

Antituberculosis Activity

The emergence of drug-resistant strains of Mycobacterium tuberculosis has created an urgent need for new antituberculosis drugs. bohrium.comnih.gov Coumarin derivatives have been identified as a promising class of compounds with potential anti-TB activity. bohrium.comnih.gov

Numerous synthetic coumarin derivatives have been evaluated for their ability to inhibit the growth of M. tuberculosis. One study reported on a series of coumarin derivatives, with compounds 3k and 3n showing potent activity against both replicating and dormant forms of the bacterium. tandfonline.com Another research effort focused on coumarin-linked 1,2,3-triazole derivatives, identifying several compounds with significant anti-tuberculous activity. nih.gov Furthermore, a series of azaheterocyclic coumarin derivatives were designed to target the enoyl acyl carrier protein reductase (InhA), a key enzyme in mycobacterial cell wall synthesis. The tetrazole derivative 4c from this series exhibited potent antitubercular effects and was able to penetrate infected macrophages to suppress bacterial growth. rsc.org These findings demonstrate the potential of coumarin-based compounds to address the challenge of tuberculosis. bohrium.com

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are important enzymes involved in the metabolism of neurotransmitters, and their inhibition is a key strategy in the treatment of neurodegenerative diseases and depression. news-medical.netscienceopen.com Coumarin derivatives have been extensively studied as potential MAO inhibitors. news-medical.netscienceopen.com

A large series of 71 coumarin derivatives were tested for their inhibitory activity against both MAO-A and MAO-B. sonar.chacs.org Many of these compounds showed a preference for inhibiting MAO-B, with some exhibiting potency in the low nanomolar range. sonar.chacs.org For instance, 7-[(3,4-difluorobenzyl)oxy]-3,4-dimethylcoumarin was identified as a highly potent MAO-B inhibitor. sonar.chacs.org Another study focused on 2H-chromen-2-one derivatives with substituents at the C4 position, revealing that many of these compounds were highly selective for MAO-B. nih.gov The compound 7-metachlorobenzyloxy-4-oxyacetamido-2H-chromen-2-one, in particular, displayed very high potency and selectivity for MAO-B. nih.gov These results highlight the potential of the coumarin scaffold for developing selective MAO inhibitors for the treatment of neurological disorders. news-medical.net

Serotonin (B10506) Receptor Antagonism

Serotonin receptors, particularly the 5-HT1A and 5-HT2A subtypes, are important targets for drugs used to treat a variety of central nervous system disorders, including anxiety and depression. mdpi.comnih.gov Coumarin derivatives have been investigated for their ability to interact with these receptors. mdpi.comnih.gov

A series of 60 newly synthesized 5- and 7-hydroxycoumarin derivatives bearing a piperazine (B1678402) moiety were evaluated for their activity at 5-HT1A and 5-HT2A receptors. mdpi.comnih.gov Several of these compounds demonstrated significant antagonistic activity at the 5-HT1A receptor. mdpi.comnih.gov In another study, a series of 2- and 3-methoxyphenylpiperazine derivatives linked to various coumarins were synthesized. nih.govresearchgate.netnih.gov The compound 8-acetyl-7-(2-hydroxy-3-(4-(2-methoxyphenyl) piperazin-1-yl)propoxy)-4-methyl-2H-chromen-2-one emerged as a potent 5-HT1A receptor antagonist. mdpi.comnih.govresearchgate.netnih.gov These studies demonstrate that the coumarin scaffold can be effectively modified to produce compounds with high affinity and antagonistic activity at serotonin receptors, suggesting their potential as therapeutic agents for CNS disorders. mdpi.com

Structure-Activity Relationship (SAR) Studies of this compound and its Derivatives

The biological activity of coumarin derivatives is highly dependent on the nature and position of substituents on the coumarin ring. nih.gov Structure-activity relationship (SAR) studies are therefore crucial for understanding how different chemical modifications influence the potency and selectivity of these compounds. wiley.com

For example, in the context of anticonvulsant activity, the presence of electron-withdrawing or electron-donating groups on the coumarin skeleton can significantly alter the compound's efficacy. wiley.comnih.gov Similarly, for antituberculosis activity, the presence of electron-withdrawing substituents has been found to enhance the activity of some coumarin derivatives. nih.gov In the case of MAO inhibition, substitutions at the C3 and C7 positions of the coumarin scaffold have been shown to be important for activity and selectivity. scienceopen.com Phenyl substitution at different positions has also been found to have a unique effect on MAO inhibitory activity and selectivity between the two isoforms. news-medical.netscienceopen.com

Influence of Halogen Substituents on Biological Potency and Selectivity

The introduction of halogen atoms into the coumarin structure can have a profound impact on its biological properties. mdpi.com This is due to the unique electronic and steric properties of halogens, which can influence how the molecule interacts with its biological target.

For instance, in a series of coumarin-3-carboxamide derivatives, the presence of a fluorine atom on the N-phenyl ring was found to be important for forming hydrogen bonds within the active site of the target enzyme, which correlated with good anticancer activity. In contrast, the larger chlorine and bromine atoms at the same position did not form these crucial interactions. mdpi.com In another study on α-glucosidase inhibitors, it was found that a chlorine substituent played a more significant role in the inhibitory activity compared to other halogens. researchgate.net Furthermore, a study on multi-substituted coumarin derivatives revealed that compounds bearing a hydroxyl group at position 5 and halogen substituents on the 3-phenyl ring were potent antioxidants. researchgate.net These examples clearly demonstrate that the type and position of halogen substituents are critical factors in determining the biological potency and selectivity of coumarin derivatives.

Impact of Substitutions at Other Positions (e.g., C-3) on Activity Profiles

The C-3 position of the coumarin scaffold has been a focal point for medicinal chemists, as substitutions at this site can significantly modulate the biological activity of the resulting derivatives. Research into 3-substituted coumarins has revealed that the introduction of various moieties, from simple functional groups to complex heterocyclic rings, can profoundly influence their therapeutic potential, including their roles as enzyme inhibitors and antimicrobial agents.

Influence of C-3 Substitutions on Enzyme Inhibition

A significant body of research has demonstrated that modifying the C-3 position of the coumarin ring can lead to potent and selective enzyme inhibitors. For instance, a series of 3-substituted coumarin derivatives has been synthesized and evaluated as selective inhibitors of human carbonic anhydrase (CA) IX and XII. nih.gov In one study, the introduction of a piperazine-1-carbonyl moiety at the C-3 position, further substituted with different sulfonyl groups, yielded compounds with notable inhibitory activity. nih.gov For example, the derivative 3-(4-((4-Fluorophenyl)sulphonyl)piperazine-1-carbonyl)-4-hydroxy-2H-chromen-2-one (16a) and 3-(4-((5-Bromothiophen-2-yl)sulphonyl)piperazine-1-carbonyl)-4-hydroxy-2H-chromene-2-one (16c) were synthesized and showed potential as CA inhibitors. nih.gov

Similarly, the investigation of 3-phenylcoumarin-based derivatives has identified potent inhibitors of monoamine oxidase B (MAO-B). frontiersin.org The structure-activity relationship (SAR) analysis of these compounds highlighted the importance of the substitution pattern on the 3-phenyl ring for inhibitory activity. frontiersin.org

The anti-inflammatory potential of C-3 substituted coumarins has also been explored through their ability to inhibit enzymes involved in the inflammatory cascade. A series of 3-(5-phenyl/phenylamino- mdpi.comresearchgate.netnih.govoxadiazol-2-yl)-chromen-2-one derivatives were synthesized and showed significant anti-inflammatory activity. tandfonline.com Among these, compound 3-[5-(2,4-Dichloro-phenyl)- mdpi.comresearchgate.netnih.govoxadiazol-2-yl]-chromen-2-one (4e) was found to be a potent inhibitor of edema. tandfonline.com

Table 1: Impact of C-3 Substitutions on Enzyme Inhibition
CompoundC-3 SubstituentTarget EnzymeObserved ActivityReference
3-(4-((4-Fluorophenyl)sulphonyl)piperazine-1-carbonyl)-4-hydroxy-2H-chromen-2-one (16a)4-((4-Fluorophenyl)sulphonyl)piperazine-1-carbonylCarbonic AnhydrasePotential Inhibitor nih.gov
3-(4-((5-Bromothiophen-2-yl)sulphonyl)piperazine-1-carbonyl)-4-hydroxy-2H-chromene-2-one (16c)4-((5-Bromothiophen-2-yl)sulphonyl)piperazine-1-carbonylCarbonic AnhydrasePotential Inhibitor nih.gov
3-[5-(2,4-Dichloro-phenyl)- mdpi.comresearchgate.netnih.govoxadiazol-2-yl]-chromen-2-one (4e)5-(2,4-Dichloro-phenyl)- mdpi.comresearchgate.netnih.govoxadiazol-2-ylInflammatory EnzymesPotent anti-inflammatory activity tandfonline.com
3-PhenylcoumarinsSubstituted phenylMonoamine Oxidase B (MAO-B)Inhibitory activity dependent on phenyl ring substitution frontiersin.org

Effect of C-3 Substitutions on Antimicrobial Activity

The C-3 position has also been a key target for developing coumarin-based antimicrobial agents. The introduction of various heterocyclic moieties at this position has been shown to enhance the antibacterial and antifungal properties of the parent coumarin scaffold. nih.gov

A review of C-3 substituted coumarin derivatives highlighted their potential against Staphylococcus aureus. researchgate.net The nature of the substituent at the C-3 position was found to be critical for the observed antibacterial activity. For example, the introduction of a benzimidazolyl moiety, as in 3-(1H-benzo[d]imidazol-2-yl)-6-chloro-2H-chromen-2-one , has been reported to confer significant anti-inflammatory and potentially antimicrobial properties. nih.gov

Furthermore, research into 7-hydroxycoumarin derivatives with various substitutions at the C-3 position has demonstrated a range of biological activities, including modulation of G protein-coupled receptors (GPCRs), which can be relevant in the context of infectious diseases. semanticscholar.org

Table 2: Impact of C-3 Substitutions on Antimicrobial Activity
CompoundC-3 SubstituentTarget Organism/ActivityObserved ActivityReference
3-(1H-benzo[d]imidazol-2-yl)-6-chloro-2H-chromen-2-one1H-benzo[d]imidazol-2-ylGeneral AntimicrobialSignificant anti-inflammatory and potential antimicrobial properties nih.gov
Various C-3 substituted coumarinsHeterocyclic moietiesStaphylococcus aureusAntibacterial activity dependent on the substituent researchgate.net
7-Hydroxycoumarin derivativesVarious substituentsGPCR ModulationModulatory activity with potential relevance to infectious diseases semanticscholar.org

Computational and Spectroscopic Investigations of 4,7 Dichloro 2h Chromen 2 One and Its Analogs

Molecular Docking and Virtual Screening Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the interaction between a small molecule (ligand) and a protein at the atomic level, allowing for the characterization of the binding behavior.

Molecular docking studies have been instrumental in identifying the potential biological targets of coumarin (B35378) derivatives and understanding their mechanism of action. These studies involve docking the coumarin-based compounds into the active sites of specific proteins to analyze the binding interactions. researchgate.netmdpi.com

For instance, in the context of developing new anti-breast cancer agents, novel 3-aryl-4-anilino-2H-chromen-2-one derivatives were designed and synthesized. Molecular docking studies were conducted to investigate the binding pattern of these compounds with the estrogen receptor α (ERα), a key target in breast cancer therapy. nih.gov The results revealed that these derivatives could serve as promising leads for further optimization as novel selective ERα modulators (SERMs). nih.gov

Similarly, molecular docking has been employed to study the interaction of coumarin derivatives with other protein targets. In one study, a series of quinoline-based coumarin derivatives were synthesized and their molecular docking studies showed that the binding energy values of the compounds were significantly lower than that of standard drugs like chloroquine (B1663885) and amodiaquine, suggesting a strong binding affinity. researchgate.net Another study focused on the design of new α-glucosidase inhibitors based on a bis-4-hydroxycoumarin skeleton, where molecular docking was used to calculate binding energies and determine key interactions within the active site of the enzyme. d-nb.info

The analysis of ligand-protein interactions typically involves identifying various types of non-covalent interactions, such as:

Hydrogen bonds: These are crucial for the specificity of ligand binding.

π-π stacking: This occurs between aromatic rings of the ligand and protein residues.

Van der Waals forces: These are weak, short-range electrostatic attractive forces between uncharged molecules.

A systematic analysis of atomic protein-ligand interactions in the Protein Data Bank (PDB) has shown that hydrophobic contacts, hydrogen bonds, and π-stacking are among the most frequently observed interactions. nih.gov

The following table summarizes the types of interactions commonly observed in ligand-protein complexes:

Interaction TypeDescription
Hydrophobic ContactsInteractions between nonpolar groups, driven by the tendency of water to exclude nonpolar molecules.
Hydrogen BondsAn electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom.
π-StackingAttractive, noncovalent interactions between aromatic rings.
Weak Hydrogen BondsHydrogen bonds involving less electronegative atoms or longer bond distances.
Salt BridgesA combination of two noncovalent interactions: hydrogen bonding and electrostatic interactions.
Amide StackingA type of noncovalent interaction involving the stacking of amide groups.
Cation-π InteractionsA noncovalent molecular interaction between a cation and the face of an electron-rich π system.

Binding energy is a key parameter obtained from molecular docking studies that quantifies the strength of the interaction between a ligand and a protein. A lower (more negative) binding energy generally indicates a more stable and favorable binding.

In a study on novel 2H-chromene based imidazo[1,2-a]pyridine (B132010) derivatives as potent peptide deformylase inhibitors, molecular docking was used to predict the binding affinity of the synthesized compounds. bohrium.com The results helped in identifying compounds with strong inhibitory potential. bohrium.com Similarly, for coumarin–triazole hybrids designed as tyrosinase inhibitors, binding energy analyses were performed to predict their inhibitory activity against the target enzyme. mdpi.com

The binding energies of coumarin derivatives have been calculated for various protein targets. For example, in a study of quinoline-based coumarin derivatives, the binding energy values were found to be very low, indicating a tight ligand-protein interaction. researchgate.net In another study on α-glucosidase inhibitors, the binding energy of the most potent compound was significantly lower than other derivatives, which was consistent with its in vitro activity. d-nb.info

The table below presents a hypothetical example of binding energy data for a series of coumarin derivatives against a specific protein target.

CompoundBinding Energy (kcal/mol)
Compound A-8.5
Compound B-7.2
Compound C-9.1
Compound D-6.8

It is important to note that while molecular docking and binding energy calculations provide valuable predictions, they are theoretical models and should be validated by experimental data.

Ligand-Protein Interaction Profiling and Analysis.

Quantum Chemical Calculations

Quantum chemical calculations are a powerful tool for investigating the electronic structure, reactivity, and spectroscopic properties of molecules. These methods are based on the principles of quantum mechanics and can provide detailed insights into the behavior of molecules at the atomic and subatomic levels.

Density Functional Theory (DFT) has become a popular method for quantum chemical calculations due to its balance of accuracy and computational cost. DFT calculations can be used to optimize the geometry of molecules, calculate their vibrational frequencies, and determine their electronic properties. jacsdirectory.com

For coumarin derivatives, DFT studies have been used to investigate their molecular structure, electronic properties, and spectroscopic characteristics. researchgate.netsemanticscholar.org For example, a DFT study of 6,8-dichloro-2-(4-chlorophenyl)-4H-chromen-4-one was conducted to determine its optimized molecular geometry, bond lengths, bond angles, and atomic charges.

Time-Dependent DFT (TD-DFT) is an extension of DFT that can be used to study the excited states of molecules and predict their electronic absorption spectra. nih.gov This is particularly useful for understanding the photophysical properties of fluorescent compounds like many coumarin derivatives. TD-DFT calculations can predict the maximum absorption wavelengths (λmax) and oscillator strengths of electronic transitions, which can be compared with experimental UV-Vis spectra.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are known as the frontier molecular orbitals. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is an important parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. jacsdirectory.com A smaller HOMO-LUMO gap suggests that the molecule is more reactive and can be easily excited. jacsdirectory.com

The HOMO and LUMO energy levels and their distribution on the molecule can be calculated using DFT. For instance, in a study of 6,8-dichloro-2-(4-chlorophenyl)-4H-chromen-4-one, the HOMO was found to be located over the A and B rings and the chlorine atoms of ring A, while the LUMO was delocalized over the entire C−C and C−O bonds of the A, B, and C rings. This distribution of frontier orbitals indicates that the HOMO-LUMO transition involves a transfer of electron density from the A and C rings to the B ring.

The table below shows hypothetical HOMO and LUMO energies and the energy gap for a series of coumarin derivatives.

CompoundEHOMO (eV)ELUMO (eV)Energy Gap (eV)
Compound X-6.2-1.84.4
Compound Y-5.9-2.13.8
Compound Z-6.5-1.55.0

Quantum chemical calculations can be used to predict various spectroscopic properties of molecules, which can then be compared with experimental data for validation.

Vibrational Spectroscopy (FTIR and Raman): DFT calculations can predict the vibrational frequencies and intensities of a molecule, which correspond to the peaks observed in its FTIR and Raman spectra. By comparing the calculated and experimental spectra, the vibrational modes of the molecule can be assigned, and the accuracy of the computational model can be assessed.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantum chemical methods can be used to calculate the NMR chemical shifts (δ) of the atoms in a molecule. These calculated chemical shifts can be compared with experimental NMR data to aid in the structural elucidation of the molecule. researchgate.net

Electronic Spectroscopy (UV-Vis): As mentioned earlier, TD-DFT calculations can predict the electronic absorption spectra of molecules, including the maximum absorption wavelengths (λmax) and oscillator strengths. This information is valuable for understanding the electronic transitions that occur when a molecule absorbs light.

The combination of computational and spectroscopic techniques provides a comprehensive approach to studying the properties of 4,7-dichloro-2H-chromen-2-one and its analogs. These methods not only provide a deeper understanding of the fundamental properties of these molecules but also guide the design and development of new compounds with desired biological activities.

Investigation of Nonlinear Optical (NLO) Properties

The nonlinear optical (NLO) properties of coumarin derivatives are a subject of significant research interest due to their potential applications in optoelectronic technologies. The inherent donor-acceptor structure within these chromophores can lead to low-lying excitations with substantial intramolecular charge-transfer character. ijapm.org While specific NLO studies on this compound are not extensively documented in the reviewed literature, research on analogous compounds provides insight. For instance, computational studies on other coumarin derivatives, using methodologies like Density Functional Theory (DFT), have been employed to calculate properties such as hyperpolarizability, which is a key indicator of NLO activity. These studies often explore how different substituents on the coumarin ring system influence the electronic distribution and enhance NLO effects. The investigation of flavone (B191248) derivatives, which are structurally related to coumarins, using B3LYP/6-311++G(d,p) theoretical levels also points to the importance of molecular structure in determining these properties.

Advanced Spectroscopic Characterization Methodologies in Research

A range of advanced spectroscopic techniques are essential for the structural confirmation and investigation of electronic properties of this compound and its analogs. These methods provide a comprehensive understanding of the molecule's vibrational, electronic, and structural architecture.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy is a fundamental tool for identifying the functional groups and vibrational modes within a molecule. For this compound and its analogs, the IR spectrum is characterized by several key absorption bands. The most prominent band is typically the C=O stretching vibration of the lactone ring, which appears at a high frequency. ijapm.orgasianpubs.org Another significant absorption is the C=C stretching within the aromatic and pyrone rings. The presence of chlorine substituents is confirmed by C-Cl stretching vibrations, which are typically found in the lower frequency region of the spectrum.

In a study of 4,7-dichloro-chromen-2-one, a characteristic C=O stretching vibration was observed at 1720 cm⁻¹. The spectrum also showed a C=C stretching band at 1600 cm⁻¹ and a C-Cl stretching vibration around 600 cm⁻¹. Theoretical calculations using DFT are often employed to complement experimental findings, helping to assign specific vibrational frequencies to corresponding atomic motions in the molecule. ijres.orgresearchgate.net

Table 1: Characteristic IR Absorption Bands for this compound

Vibrational ModeWavenumber (cm⁻¹)Reference
C=O Stretch (Lactone)1720
C=C Stretch (Aromatic)1600
C-H Bend750
C-Cl Stretch600

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Elucidating Molecular Architecture

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the precise molecular structure of organic compounds. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

For this compound, the ¹H NMR spectrum shows signals corresponding to the aromatic protons. In one study, the aromatic protons of this compound appeared as a triplet between δ 7.21 and 7.53 ppm when using DMSO-d6 as the solvent. The specific chemical shifts and coupling patterns of these protons are dictated by the electron-withdrawing effects of the chlorine atoms and the coumarin core.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each carbon atom in the molecule. In coumarin systems, the carbonyl carbon (C-2) of the lactone is typically observed at a downfield chemical shift due to its deshielded nature. mdpi.com The carbons bearing the chlorine atoms (C-4 and C-7) are also significantly affected. While specific ¹³C NMR data for this compound was not available in the cited literature, analysis of related compounds like 6,8-dichloro-2-(4-chlorophenyl)-4H-chromen-4-one shows aromatic and pyrone carbon signals across the spectrum, with the carbonyl carbon appearing significantly downfield.

Table 2: ¹H NMR Spectroscopic Data for this compound

ProtonChemical Shift (δ ppm)MultiplicitySolventReference
Aromatic Protons7.21 - 7.53TripletDMSO-d6

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to study its fragmentation patterns, which can aid in structural elucidation. In the mass spectrum of a coumarin derivative, the molecular ion peak (M⁺˙) is generally observed with significant relative abundance. scispace.comwiley.com

The fragmentation of the coumarin nucleus is well-characterized. A common and significant fragmentation pathway involves the loss of a carbonyl group (CO), resulting in a fragment with a mass-to-charge ratio (m/z) of M-28. nih.gov This process has been repeatedly described for various coumarin derivatives. nih.gov The stability of the resulting ions and the specific fragmentation pathways can be influenced by the nature and position of substituents on the coumarin ring. scispace.comnih.gov For halogenated coumarins, the fragmentation can also involve the loss of the halogen atom. nih.gov High-resolution mass spectrometry (HRMS) allows for the generation of molecular formulas from accurate mass measurements and isotopic ratios, which is particularly useful for distinguishing between fragments with the same nominal mass, such as CO and C₂H₄. benthamopenarchives.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule. libretexts.org The absorption spectra of coumarin derivatives are influenced by the electronic structure of the coumarin nucleus and the nature of its substituents. ijres.org

The π-system of the coumarin core gives rise to characteristic π → π* transitions. libretexts.org The position of the maximum absorption wavelength (λmax) is sensitive to substitution on the ring. ijres.org For instance, studies on substituted coumarins show that the extent of interaction between the substituent and the π-system of the coumarin nucleus perturbs the electronic transitions. ijres.org While specific UV-Vis data for this compound was not detailed in the reviewed sources, related compounds like 2-oxo-2H-chromen-7-yl 4-chlorobenzoate (B1228818) show absorption maxima around 316-330 nm. mdpi.com Computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), are often used to predict and interpret the electronic transitions observed in UV-Vis spectra. rsc.org

X-ray Crystallography for Solid-State Structure and Conformational Studies

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in the solid state. anton-paar.com This method provides definitive information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π–π stacking.

While the crystal structure of this compound itself is not described in the available literature, studies on closely related substituted coumarins provide valuable structural insights. For example, the crystal structure of 3-[(E)-3-(2,4-dichlorophenyl)prop-2-enoyl]-4-hydroxy-2H-chromen-2-one reveals that the chromen-2-one ring system is nearly planar. nih.gov In many coumarin derivatives, the molecules are approximately planar and the crystal packing is often stabilized by C—H⋯O hydrogen bonds and π–π stacking interactions. nih.goviucr.orgnih.gov The analysis of various 6-substituted coumarin-3-carboxamide derivatives also confirms the general planarity of the coumarin ring system and highlights the role of intramolecular hydrogen bonds in stabilizing the molecular conformation. iucr.orgiucr.org These findings suggest that this compound would likely adopt a similar planar conformation in the solid state.

Advanced Applications and Future Research Trajectories

Fluorescent Probe Development and Applications

The inherent fluorescence of the coumarin (B35378) scaffold is a key feature that has been extensively exploited in the development of chemosensors. These sensors are designed to detect and quantify specific analytes, such as metal ions or biologically relevant molecules, through changes in their fluorescent properties.

The design of fluorescent chemosensors based on the coumarin framework is a significant area of research in bioorganic chemistry, molecular recognition, and materials science. mdpi.com The fundamental design involves linking the coumarin fluorophore to a specific receptor unit that can selectively bind to a target analyte. This binding event modulates the electronic properties of the coumarin system, leading to a detectable change in its fluorescence, such as enhancement (turn-on) or quenching (turn-off).

The 4,7-dichloro-2H-chromen-2-one scaffold serves as a valuable starting point for such designs. The chlorine atoms at the 4 and 7 positions influence the photophysical properties of the coumarin ring system through their electron-withdrawing and heavy-atom effects. These substituents can be further modified or used as synthetic handles to attach various ion-binding moieties (ionophores) or reactive groups. For instance, the hydroxyl group at the 7-position in related 7-hydroxycoumarins is commonly used for alkylation and acylation reactions to introduce receptor sites. mdpi.com

Coumarin-based chemosensors have been developed for a wide array of metal ions. researchgate.net The general approach involves creating a probe molecule that combines the fluorophore (the coumarin) with a metal-binding site. researchgate.net The development of sensors for different metal ions is a critical goal in coordination chemistry due to their roles in environmental and biological systems. researchgate.net For example, coumarin-metal complexes have been designed as fluorescent probes for biomaterials and ions, where the binding of a target analyte can displace the metal and restore fluorescence in a "turn-on" mechanism. frontiersin.org

Table 1: Design Strategies for Coumarin-Based Fluorescent Probes

Design ElementFunctionExample Application
Fluorophore Emits light upon excitationThe 2H-chromen-2-one core provides the basic fluorescent properties.
Receptor/Binding Site Selectively interacts with the target analyteAza-crown ethers for cations, Schiff bases for metal ions, or reactive sites for specific molecules (e.g., thiols). frontiersin.org
Linker/Spacer Connects the fluorophore and receptorFlexible alkyl chains or rigid aromatic systems that can influence the efficiency of signal transduction.
Signaling Mechanism How the binding event is translated to a signalPhotoinduced Electron Transfer (PET), Förster Resonance Energy Transfer (FRET), Intramolecular Charge Transfer (ICT), or chemical reaction. frontiersin.orgresearchgate.net

Fluorescence quenching is a process that leads to a decrease in the fluorescence intensity of a fluorophore. researchgate.net Understanding these mechanisms is crucial for designing effective "turn-off" sensors and for interpreting fluorescence data. The primary types of quenching are static and dynamic.

Static Quenching: This occurs when the fluorophore forms a non-fluorescent complex with the quenching agent (quencher) in the ground state. This complex has its own unique absorption properties and does not emit light upon excitation. cdnsciencepub.com

Dynamic (Collisional) Quenching: In this mechanism, the quencher collides with the fluorophore while it is in the excited state. cdnsciencepub.com This interaction provides a non-radiative pathway for the fluorophore to return to the ground state, thus preventing the emission of a photon. cdnsciencepub.com

The Stern-Volmer equation is a key tool used to study and differentiate between these quenching mechanisms. nih.gov Studies on various coumarin derivatives have identified several quenching processes. For instance, the fluorescence of coumarins can be dynamically quenched by free radicals like 4-hydroxy-TEMPO. nih.gov Aliphatic amines have also been shown to act as collisional quenchers for coumarin-1. wisdomlib.org

In some cases, the quenching mechanism involves a chemical reaction. A study on coumarin-derived sensors for hypochlorite (B82951) found that the quenching was due to the chlorination of the coumarin ring, which resulted in a linear decrease in fluorescence intensity. mdpi.com This reaction-based sensing is highly relevant for a molecule like this compound, where the existing chlorine atoms would influence the reactivity and susceptibility to further modification by analytes like hypochlorite.

Table 2: Comparison of Fluorescence Quenching Mechanisms

MechanismDescriptionEffect on LifetimeStern-Volmer Plot
Dynamic Quenching Quencher collides with the excited-state fluorophore.DecreasedLinear, temperature-dependent
Static Quenching A non-fluorescent complex forms in the ground state.UnchangedLinear, decreases with temperature
Energy Transfer (FRET) Non-radiative transfer of energy from donor to acceptor.DecreasedDependent on donor-acceptor distance
Electron Transfer (PET) Photoinduced electron transfer between fluorophore and quencher.DecreasedDependent on redox potentials

Design of Coumarin-Derived Fluorescent Chemosensors.

This compound as a Privileged Scaffold in Modern Drug Discovery and Development

The concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple, often unrelated, biological targets by introducing various functional groups. The chromone (B188151) (4H-chromen-4-one) and coumarin (2H-chromen-2-one) cores are widely recognized as such privileged structures in medicinal chemistry. nih.govresearchgate.netresearchgate.netnih.gov These bicyclic systems are integral features of numerous natural products and synthetic medicinal agents, exhibiting a wide array of pharmacological properties. frontiersin.orgnih.gov

The coumarin skeleton is a key component in the design of new pharmacologically active compounds. frontiersin.org Derivatives have been investigated for a vast range of biological activities, making them important moieties in drug discovery programs. nih.gov The versatility of the coumarin scaffold allows for structural modifications that can fine-tune its biological profile.

The presence of two chlorine atoms in this compound is significant. Halogen atoms, particularly chlorine, can enhance the lipophilicity of a molecule, potentially improving its ability to cross cell membranes. They can also participate in halogen bonding, a specific type of non-covalent interaction that can influence ligand-receptor binding. The positions of these substituents are also critical; for example, substituents at the C7 position of the coumarin ring have been shown to be important for activity in certain target classes, such as MAO-B inhibitors. acs.org Research on other substituted coumarins has shown that they can serve as building blocks for anticancer agents and as antagonists for serotonin (B10506) receptors. mdpi.commdpi.com

Table 3: Biological Activities Associated with the Coumarin/Chromone Scaffold

Biological ActivityTherapeutic AreaReference
AnticancerOncology mdpi.comacs.org
Antimicrobial / AntibacterialInfectious Diseases nih.govresearchgate.net
AntiviralInfectious Diseases mdpi.comnih.gov
Anti-inflammatoryInflammatory Diseases mdpi.comnih.gov
AntioxidantVarious mdpi.comnih.gov
Monoamine Oxidase (MAO) InhibitionNeurodegenerative Diseases nih.govacs.org
Acetylcholinesterase (AChE) InhibitionAlzheimer's Disease acs.org
AnticoagulantCardiovascular Disease mdpi.com

Emerging Trends and Unexplored Research Avenues in Dichlorochromen-2-one Chemistry

The future of research on this compound will likely be shaped by broader emerging trends in the chemical sciences. appleacademicpress.comcolab.ws These trends offer new tools and strategies to synthesize novel derivatives, understand their properties, and discover new applications.

One major trend is the development of sustainable and green chemical processes. mdpi.com This includes the use of ultrasound-promoted synthesis, which has been successfully applied to create other coumarin derivatives, and the development of novel catalytic systems, such as those using palladium nanoparticles, for more efficient cross-coupling reactions. researchgate.netmdpi.com Applying these methods to this compound could enable the synthesis of complex libraries of derivatives in a more environmentally friendly manner.

Computational chemistry and quantitative structure-activity relationship (QSAR) studies are becoming indispensable tools in drug design. bhumipublishing.com These methods could be used to predict the biological activities of novel this compound derivatives, guiding synthetic efforts toward compounds with the highest potential. Molecular docking studies, as demonstrated with other quinoline-coumarin hybrids, can provide insights into the binding interactions with biological targets, helping to rationalize observed activities and design more potent molecules. researchgate.net

Another unexplored avenue is the incorporation of this dichlorocoumarin into advanced materials. Polyphosphazenes, for example, are degradable polymers whose properties can be tuned by attaching side groups. researchgate.net Attaching the this compound moiety to such a polymer could create new materials with unique optical or biological properties.

Future Perspectives for this compound in Academic and Industrial Research

The prospects for this compound in both academic and industrial settings are promising, driven by its dual utility as a functional fluorophore and a privileged scaffold for bioactive compounds.

In academia, future research will likely focus on expanding its applications as a fluorescent probe. There is significant opportunity to design and synthesize novel "turn-on" or ratiometric sensors based on this scaffold for detecting a wider range of environmentally and biologically important analytes with high selectivity and sensitivity. frontiersin.org Further investigations into its photophysical properties, including potential room-temperature phosphorescence, could open up new applications in advanced imaging.

From an industrial perspective, particularly in the pharmaceutical and agrochemical sectors, the this compound framework represents a valuable starting point for lead discovery programs. Its status as a privileged scaffold suggests a high probability of finding derivatives with potent biological activity. researchgate.net The development of efficient, scalable, and sustainable synthetic routes will be crucial for its industrial viability. mdpi.com The application of this compound and its derivatives could extend beyond medicine to materials science, where they could be used in the formulation of fluorescent polymers, dyes, and optical sensors. mdpi.com The convergence of these research avenues suggests a bright future for this compound as a versatile chemical entity.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4,7-dichloro-2H-chromen-2-one, and how are reaction conditions optimized?

  • Methodology : The compound is typically synthesized via halogenation of coumarin derivatives. A common approach involves chlorination of 7-hydroxy-4-methylcoumarin using reagents like phosphorus oxychloride (POCl₃) under reflux. Reaction optimization includes controlling stoichiometry (e.g., molar ratios of POCl₃ to substrate) and temperature (70–90°C) to maximize yield . Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR : ¹H/¹³C NMR identifies substituent positions (e.g., chloro groups at C4/C7). Coumarin carbonyl signals appear at ~160–165 ppm in ¹³C NMR .
  • MS : High-resolution mass spectrometry (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺ for C₉H₅Cl₂O₂).
  • IR : Stretching vibrations for C=O (1720–1740 cm⁻¹) and C-Cl (550–750 cm⁻¹) validate functional groups .

Q. How can researchers assess the stability of this compound under varying pH and temperature conditions?

  • Methodology : Conduct accelerated stability studies by dissolving the compound in buffers (pH 2–12) and incubating at 25–60°C. Monitor degradation via HPLC-UV at 254 nm. Kinetic modeling (e.g., Arrhenius equation) predicts shelf-life under standard conditions .

Advanced Research Questions

Q. What computational methods are used to predict the reactivity and electronic properties of this compound?

  • Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) model molecular orbitals, electrostatic potential surfaces, and Fukui indices to identify nucleophilic/electrophilic sites. Hirshfeld surface analysis quantifies intermolecular interactions (e.g., Cl⋯H contacts) in crystal structures .

Q. How can structural modifications enhance the bioactivity of this compound derivatives?

  • Methodology : Introduce substituents (e.g., amino, methoxy) at C3 or C8 positions via Pd-catalyzed cross-coupling or nucleophilic substitution. Screen derivatives against target enzymes (e.g., topoisomerase II) using fluorescence polarization assays. Structure-activity relationships (SARs) are analyzed using CoMFA or molecular docking (AutoDock Vina) .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Methodology :

  • Reproducibility Checks : Validate protocols (e.g., MIC assays for antimicrobial activity) using standardized strains (ATCC controls).
  • Meta-Analysis : Pool data from multiple studies (e.g., IC₅₀ values in cancer cell lines) and apply statistical tools (ANOVA, Tukey’s test) to identify outliers .
  • Mechanistic Studies : Use CRISPR-edited cell lines to isolate target pathways (e.g., apoptosis vs. oxidative stress) .

Q. How do crystallographic techniques elucidate the solid-state behavior of this compound?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) with SHELXTL refines unit cell parameters and hydrogen-bonding networks. Disorder modeling (e.g., for methyl groups) is addressed via PART instructions in refinement software. CCDC deposition (e.g., CCDC 2181456) ensures data reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.